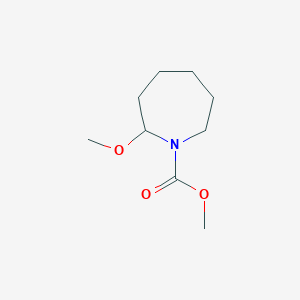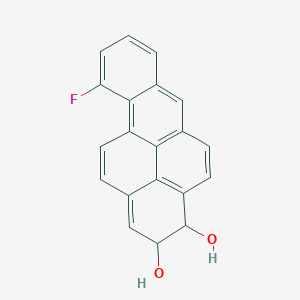
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is a chemical compound with the molecular formula C20H13FO2. It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The addition of a fluorine atom and dihydrodiol groups to the benzo(a)pyrene structure modifies its chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dihydrodiol groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of fluorinated PAHs.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is conducted to understand its potential carcinogenic effects and its role in cancer development.
Industry: It is used in the development of new materials and as a precursor for synthesizing other complex molecules
Wirkmechanismus
The mechanism of action of 10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol involves its interaction with cellular components. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The fluorine atom enhances its reactivity, making it more likely to interact with nucleophilic sites on DNA and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol: A similar compound with the fluorine atom at a different position.
Benzo(a)pyrene-2,3-diol: Lacks the fluorine atom but has similar dihydrodiol groups.
Uniqueness
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is unique due to the presence of both a fluorine atom and dihydrodiol groups. This combination enhances its reactivity and potential biological effects compared to its analogs .
Eigenschaften
CAS-Nummer |
83768-99-4 |
|---|---|
Molekularformel |
C20H13FO2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
10-fluoro-2,3-dihydrobenzo[h]pyrene-2,3-diol |
InChI |
InChI=1S/C20H13FO2/c21-15-3-1-2-10-8-11-5-7-14-19-12(9-16(22)20(14)23)4-6-13(17(10)15)18(11)19/h1-9,16,20,22-23H |
InChI-Schlüssel |
CEHOMRBLBKHYPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C4C(=C2C(=C1)F)C=CC5=CC(C(C(=C54)C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


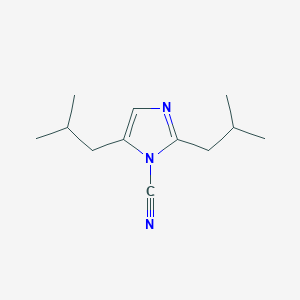

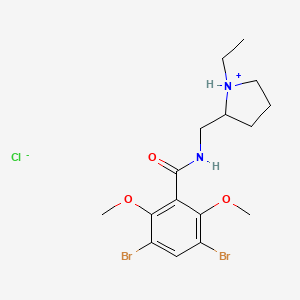
![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
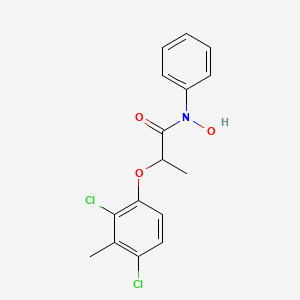
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)

![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)
![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)

![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
